Comparative Potency of Cilliobrevin D vs. Dynapyrazole-A in Inhibiting Dynein-1 Microtubule Motility
In a direct head-to-head comparison of dynein-1-driven microtubule gliding, dynapyrazole-A (compound 8) is a significantly more potent inhibitor than Cilliobrevin D. The IC50 for Cilliobrevin D was determined to be 15 ± 2.9 µM, whereas dynapyrazole-A achieved an IC50 of 2.3 ± 1.4 µM under identical assay conditions [1]. This 6.5-fold difference in potency highlights that while both are dynein-1 inhibitors, dynapyrazole-A is the superior choice for experiments requiring robust inhibition of dynein-1 motor activity.
| Evidence Dimension | IC50 for Inhibition of GFP-Dynein-1-Driven Microtubule Motility |
|---|---|
| Target Compound Data | 15 ± 2.9 µM |
| Comparator Or Baseline | Dynapyrazole-A (Compound 8): 2.3 ± 1.4 µM |
| Quantified Difference | Cilliobrevin D is 6.5-fold less potent |
| Conditions | In vitro microtubule gliding assay with GFP-dynein-1, 1 mM MgATP, 0.05 mg/mL casein, 2% DMSO; n=3 |
Why This Matters
This data is critical for experimental design; researchers should select Cilliobrevin D for its defined, moderate potency profile rather than for maximal inhibition, which may be beneficial for avoiding off-target effects or for use in partial inhibition studies.
- [1] Steinman JB, Santarossa CC, Miller RM, et al. Chemical structure-guided design of dynapyrazoles, potent cell-permeable dynein inhibitors with a unique mode of action. eLife. 2017;6:e25174. View Source
